![molecular formula C12H14N2O2 B2768893 [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287279-09-6](/img/structure/B2768893.png)
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as NBPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用機序
The mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the modulation of dopamine signaling. Dopamine is a neurotransmitter that plays a key role in reward processing and addiction. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. In animal studies, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce drug-seeking behavior and to decrease the rewarding effects of drugs of abuse. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the growth of cancer cells in vitro. In addition, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potential therapeutic applications. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a modulatory effect on the dopamine system, which makes it a promising candidate for the treatment of addiction and other dopamine-related disorders. However, one limitation of using [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its relatively limited availability. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a relatively new compound, and its synthesis is a multi-step process that may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One direction is to further investigate its potential therapeutic applications in addiction and other dopamine-related disorders. Another direction is to explore its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and to develop more efficient synthesis methods.
合成法
The synthesis of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a multi-step process that involves the reaction of 4-nitrobenzaldehyde with bicyclo[1.1.1]pentane-1-carboxaldehyde to form the intermediate compound, 3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentan-1-ol. This intermediate is then treated with methanesulfonyl chloride and triethylamine to form the final product, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
科学的研究の応用
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a modulatory effect on the dopamine system, which is involved in reward processing and addiction. In cancer research, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential to inhibit the growth of cancer cells. In drug addiction research, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce the rewarding effects of drugs of abuse.
特性
IUPAC Name |
[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXQSFJZISNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

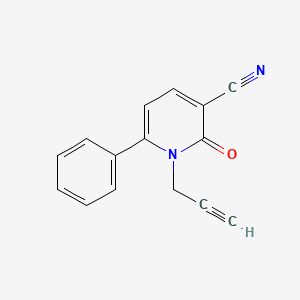
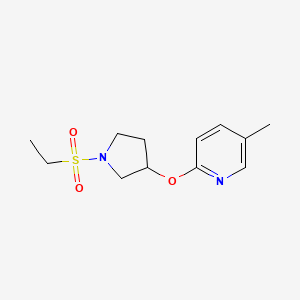
![4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2768813.png)
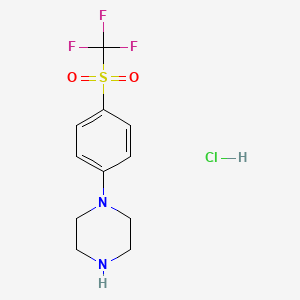
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2768818.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)
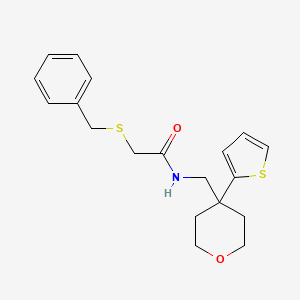
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide](/img/structure/B2768822.png)


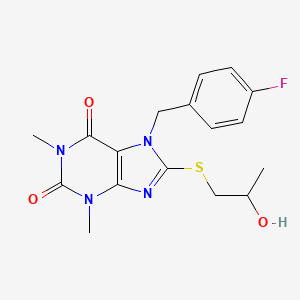
![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)